molecular formula C16H20F3N5O2 B2808348 6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide CAS No. 2034466-00-5

6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide

Cat. No. B2808348
CAS RN: 2034466-00-5
M. Wt: 371.364
InChI Key: ABEXTTDIXLJZEA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a carboxamide group . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule and the lengths and angles of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. For example, the pyrimidine ring might undergo reactions such as halogenation, nitration, or sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other substances. These properties can be determined using various experimental techniques .

Scientific Research Applications

Efficient Synthesis of Novel Compounds

One study outlines an efficient synthesis method for novel compounds with potential biological activities. For instance, a series of novel compounds were synthesized and evaluated for their anti-inflammatory and analgesic activities, demonstrating significant effects in biological models, indicating the potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Design and Biological Evaluation

Another study involved the design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. This research signifies the compound's potential use in augmenting insulin secretion and effectively lowering plasma glucose excursion in a diabetic animal model, suggesting its application in diabetes treatment (Kubo et al., 2021).

Synthesis and Antimicrobial Evaluation

Research has also been conducted on the synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives. These studies indicate the potential use of related compounds in addressing microbial infections, highlighting the significant antimicrobial activities of these synthesized compounds (Srinivasan et al., 2010).

Novel Antineoplastic Agents

Furthermore, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. This research could hint at the metabolism, pharmacokinetics, and potential therapeutic applications of structurally related compounds in cancer treatment (Gong et al., 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on factors such as its toxicity, flammability, and reactivity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies to determine its potential applications, such as in medicine or materials science .

properties

IUPAC Name

6-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2/c17-16(18,19)12-7-13(22-9-21-12)24-5-3-11(4-6-24)23-15(26)10-1-2-14(25)20-8-10/h7,9-11H,1-6,8H2,(H,20,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEXTTDIXLJZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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